D-Glucose, 2-deoxy-

Cancer Metabolism Glycolysis Inhibition Enzyme Kinetics

2-Deoxy-D-glucose (2-DG) is the definitive glycolytic inhibitor for in vitro studies. Its C-2 hydroxyl replacement with hydrogen renders it non-metabolizable, causing 2-DG6P accumulation, ATP depletion, and glycolysis arrest. Unlike FDG or 2-NBDG, 2-DG uptake strictly depends on hexokinase activity, making it the benchmark for glucose-uptake assays, cancer-metabolism research, and antiviral screening. Choose ≥98% crystalline purity for reproducible, publication-ready data. Not for in vivo efficacy applications.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 154-17-6
Cat. No. B1664073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Glucose, 2-deoxy-
CAS154-17-6
Synonyms2 Deoxy D glucose
2 Deoxyglucose
2 Desoxy D glucose
2-Deoxy-D-glucose
2-Deoxyglucose
2-Desoxy-D-glucose
Deoxyglucose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC(C=O)C(C(C(CO)O)O)O
InChIInChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2
InChIKeyVRYALKFFQXWPIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





2-Deoxy-D-glucose (2-DG) CAS 154-17-6: Baseline Overview and Procurement Context


2-Deoxy-D-glucose (2-DG) is a synthetic glucose analog in which the C-2 hydroxyl group is replaced with hydrogen, rendering the molecule non-metabolizable beyond the initial phosphorylation step. Upon cellular uptake via glucose transporters (GLUTs), 2-DG is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate (2-DG6P), which cannot be isomerized by phosphoglucose isomerase and thus accumulates intracellularly, competitively inhibiting glycolysis and depleting cellular ATP [1]. This mechanism underpins its extensive use as a glycolytic inhibitor in cancer metabolism research, virology, and metabolic imaging. The compound is commercially available in high-purity (≥98%) crystalline form, with established storage conditions (2-8°C) and solubility in water (0.250 g/5mL), making it suitable for a wide range of in vitro and in vivo applications .

Why Generic Substitution Fails for 2-Deoxy-D-glucose (2-DG) CAS 154-17-6 in Metabolic Research


Although 2-DG shares its fundamental mechanism with other glycolytic inhibitors and glucose analogs, key structural and kinetic differences preclude simple interchange. The absence of the C-2 hydroxyl group in 2-DG confers a distinct hexokinase affinity (Km) relative to both the natural substrate D-glucose and other halogenated analogs such as 2-fluoro-2-deoxy-D-glucose (2-FG). This difference in phosphorylation kinetics directly impacts cellular trapping efficiency and downstream glycolytic inhibition potency [1]. Furthermore, 2-DG's metabolic arrest at 2-DG6P results in a unique pattern of ATP depletion and stress response activation that is not fully recapitulated by analogs that undergo different metabolic fates or by alternative glycolytic inhibitors like 3-bromopyruvate, which targets glyceraldehyde-3-phosphate dehydrogenase [2]. Consequently, substitution without careful consideration of these quantitative differences can lead to irreproducible experimental outcomes or suboptimal therapeutic efficacy.

2-Deoxy-D-glucose (2-DG) CAS 154-17-6: Quantitative Differentiation Evidence Guide


2-DG Exhibits Significantly Higher Hexokinase Km than D-Glucose, Defining Its Competitive Inhibition Profile

2-DG demonstrates a 25.7-fold higher Km for hexokinase compared to the natural substrate D-glucose. Specifically, in retinal hexokinase assays, the Km for 2-DG was 3.6 mM, whereas the Km for D-glucose was 0.14 mM [1]. This substantial difference in affinity means that 2-DG requires much higher intracellular concentrations to effectively compete with glucose for phosphorylation, a critical consideration for dosing in both in vitro and in vivo studies. The lower affinity of 2-DG for hexokinase compared to glucose is a fundamental kinetic property that distinguishes it from other analogs like 2-FDG, which has a Km closer to that of glucose [2].

Cancer Metabolism Glycolysis Inhibition Enzyme Kinetics

2-DG Demonstrates Inferior Glycolytic Inhibition Potency Compared to 2-Fluoro-2-deoxy-D-glucose (2-FG)

In a direct comparison of glycolytic inhibition potency in hypoxic tumor cells, 2-fluoro-2-deoxy-D-glucose (2-FG) was found to be significantly more potent than 2-DG. The ID50 for lactate inhibition, a direct measure of glycolysis blockade, was 1 mM for 2-FG, while 2-DG required a higher concentration to achieve the same effect (specific ID50 value for 2-DG not reported but explicitly noted as less potent) [1]. Furthermore, computational docking studies revealed that the binding affinity of these analogs to hexokinase I follows the order: D-glucose > 2-FG > 2-DG, correlating with their relative efficacy in killing hypoxic tumor cells [1]. This places 2-DG as a less potent but more widely studied and accessible tool compound.

Cancer Chemotherapy Hypoxic Tumor Cells Glycolysis Inhibition

2-DG Displays a Higher Hexokinase Km than 2-Fluoro-2-deoxy-D-glucose (FDG), Impacting Cellular Trapping Efficiency

In a study characterizing hexokinase isoenzymes from glioma cells, the Michaelis-Menten constant (Km) for 2-DG was found to be significantly higher than that for 2-fluoro-2-deoxy-D-glucose (FDG). The relative order of Km values was Km(Glc) < Km(FDG) ≪ Km(2DG) [1]. This difference in affinity contributes to a lower phosphorylation ratio (PR) for 2-DG compared to FDG (PR2DG < PRFDG), which is a key determinant of the lumped constant (LC) used to calculate metabolic rates in PET imaging [1]. This kinetic difference explains why FDG is the preferred tracer for PET imaging, as its higher affinity for hexokinase leads to more efficient intracellular trapping and signal accumulation.

PET Imaging FDG Hexokinase Kinetics

2-DG Exhibits Poor Pharmacokinetics Driving Development of Prodrugs Like WP1122

The clinical utility of 2-DG is significantly limited by its poor pharmacokinetic (PK) profile, including rapid clearance and limited bioavailability [1]. This has spurred the development of prodrugs such as WP1122, which is designed to improve brain uptake and overall drug-like properties [2]. In a Phase 1a clinical trial (NCT05277701), WP1122 was evaluated as an oral solution in healthy volunteers, with dosing up to 64 mg/kg as a single dose and 64 mg/kg/day for 7 days in a multiple ascending dose cohort [3]. Preclinical studies in female mice demonstrated that WP1122 possesses an improved PK/PD profile compared to 2-DG when administered orally at equimolar doses, resulting in greater potency against tumor cells and enhanced antiviral activity against SARS-CoV-2 [3].

Prodrug Pharmacokinetics COVID-19 Glioblastoma

Optimal Research and Industrial Application Scenarios for 2-Deoxy-D-glucose (2-DG) CAS 154-17-6


In Vitro Glycolysis Inhibition Studies in Cancer Cell Lines

Given its well-characterized mechanism and commercial availability, 2-DG is ideally suited for in vitro studies investigating the effects of glycolysis inhibition on cancer cell proliferation, viability, and metabolism. Researchers should account for its relatively high Km for hexokinase (3.6 mM) compared to glucose (0.14 mM) [1] and use concentrations typically ranging from 1-50 mM to achieve significant inhibition, with the understanding that 2-FG may offer greater potency at lower concentrations in hypoxic conditions [2]. 2-DG is not recommended for in vivo efficacy studies due to poor PK [3].

Mechanistic Studies of Glucose Transport and Phosphorylation

2-DG serves as a valuable tool for dissecting the early steps of glucose metabolism. Its accumulation as 2-DG6P allows for quantification of glucose uptake and hexokinase activity using radiolabeled ([³H] or [¹⁴C]) 2-DG [1]. Unlike fluorescent analogs like 2-NBDG, 2-DG uptake is a reliable indicator of GLUT-mediated transport and subsequent phosphorylation, as its trapping is strictly dependent on hexokinase activity [2]. This makes it particularly useful in studies where accurate measurement of the combined transport and phosphorylation flux is required.

Development and Validation of Glycolysis-Targeted Prodrugs and Combination Therapies

2-DG's established safety profile in clinical trials (tolerated up to 63 mg/kg/day) [1] and its well-documented limitations in PK provide a robust benchmark for evaluating next-generation glycolytic inhibitors and prodrugs. Researchers developing novel 2-DG analogs or combination regimens can use 2-DG as a comparator to demonstrate improved efficacy, bioavailability, or reduced toxicity [2]. This application scenario leverages 2-DG's extensive literature as a baseline for innovation in cancer metabolism and antiviral therapy.

Calibration and Validation of Metabolic Imaging Assays

The differential hexokinase kinetics of 2-DG compared to FDG (Km2DG ≫ KmFDG) [1] make 2-DG a useful control in experiments designed to calibrate or validate fluorescence- or radioactivity-based glucose uptake assays. For instance, when using 2-NBDG or other fluorescent glucose analogs, 2-DG can serve as a non-fluorescent competitive inhibitor to confirm specificity of uptake via GLUTs and phosphorylation by hexokinase [2]. This application is critical for ensuring the fidelity of high-throughput screening assays for glucose metabolism modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-Glucose, 2-deoxy-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.